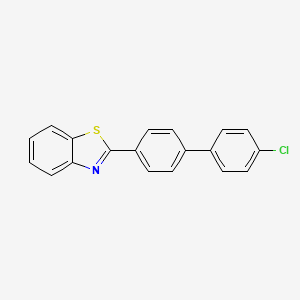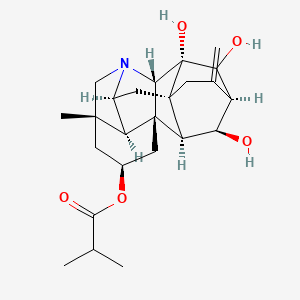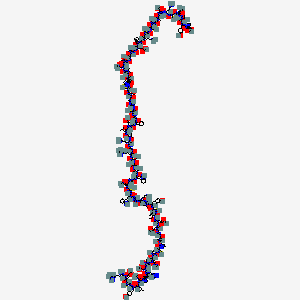
Neurotoxin III (Laticauda semifasciata reduced)
説明
Neurotoxin III, also known as Laticauda semifasciata reduced, is a poisonous protein molecule that affects the nervous system of living organisms. It is a neurotoxin found in the venom of the green sea-snake Laticauda semifasciata . It binds tightly and specifically to the nicotinic acetylcholine receptor (AChR), blocking transmission of nerve impulses at the neuromuscular junction and inducing flaccid paralysis in prey .
Synthesis Analysis
The primary structure of the toxin Laticauda semifasciata III, a weak and reversibly acting neurotoxin from the venom of a sea snake, Laticauda semifasciata, was sequenced . Component LsIII consists of 66 amino acid residues and has five disulphide bridges, one of which was located between residues 26 and 30 .Molecular Structure Analysis
The disulfide linkages in Neurotoxin III are highly conserved among members of the long neurotoxin family . The protruding loop II at the bottom contains many residues shown to contact the acetylcholine receptor . The bridging disulfide in this loop would appear to confer structural rigidity .Chemical Reactions Analysis
The rigidity of the loop in Neurotoxin III confers an entropic advantage to binding, as fewer degrees of freedom in the neurotoxin are lost on binding . The hinge could provide flexibility that may be necessary to make full contact with the binding site .Physical and Chemical Properties Analysis
Neurotoxin III, also known as Laticauda semifasciata reduced, has a molecular formula of C305H468N86O100S10 and a molecular weight of 7260.201.科学的研究の応用
Molecular Conformation and Structural Analysis
Molecular Analysis and Structural Characterization A detailed molecular analysis of Neurotoxin III (Laticauda semifasciata reduced) was conducted using 300-MHz and 500-MHz NMR spectra. The study facilitated the assignment of aromatic and methyl proton resonances to specific amino acid residues and determined the pH-dependent chemical shifts to deduce pKa values and protonation shifts. The spatial proximity of methyl-bearing and aromatic residues was elucidated using interproton nuclear Overhauser effect enhancements. Furthermore, the study identified a hydrophobic core composed of the first loop, the central loop, and the tail part of the molecule. This core is believed to be common to all long neurotoxins and is thought to protect the three-stranded antiparallel pleated beta-sheet structure, making the backbone structure of long neurotoxins more rigid than that of short neurotoxins. The positively charged surface of Laticauda semifasciata III, responsible for binding to the acetylcholine receptor protein, was identified as the concave surface formed by the central and the third loop. This arrangement is similar to other neurotoxins, and the slow on-off rates of association with the receptor are attributed to the rigid backbone structure. Minor conformation changes are believed to be associated with receptor protein binding (Inagaki, Clayden, Tamiya, & Williams, 1981), (Inagaki, Clayden, Tamiya, & Williams, 1981).
Structural Features and Neurotoxicity The primary structure of Laticauda semifasciata III, a weak and reversibly acting neurotoxin, was analyzed. The toxin consists of 66 amino acid residues and has five disulphide bridges, with one bridge located between residues 26 and 30. The weak and reversible neurotoxicity of this component is discussed in relation to its structure, which is intermediate between the neuro- and cardiotoxins of sea snakes and Elapidae snakes isolated and sequenced so far (Maeda & Tamiya, 1974).
Amide Proton Resonances and Beta-Sheet Structure The study focused on the assignment of slowly exchangeable amide protons of Laticauda semifasciata III, using nuclear Overhauser effects (NOE) and spin-decoupling methods. Nearly all of the slowly exchangeable amide protons were assigned to the backbone amide protons involved in the triple-stranded antiparallel pleated beta-sheet structure. This finding suggests that long neurotoxins have a more rigid sheet structure than short ones, which may stem from hydrophobic and hydrogen bond interactions between the central loop and the tail (Inagaki, Clayden, Tamiya, & Williams, 1982).
Sequence Analysis and Genetic Evolution
cDNA Analysis and Toxin Encoding Research on the venoms of Laticauda semifasciata revealed potent neurotoxic proteins that block the nicotinic acetylcholine receptor. The first nucleotide sequence of a cDNA encoding one of the neurotoxins, erabutoxin a, from Laticauda semifasciata, was reported. The nucleotide sequence of a cDNA encoding erabutoxin b was also determined. These studies provide insights into the molecular evolution and diversification of snake toxin genes, revealing the accumulation of mutations in the exons, especially exon II, by accelerated evolution, which may have contributed to the increased diversification in their functions (Obara et al., 1989), (Fujimi et al., 2003).
作用機序
Neurotoxin III binds tightly and specifically to the nicotinic acetylcholine receptor (AChR), blocking transmission of nerve impulses at the neuromuscular junction and inducing flaccid paralysis in prey . It could also permit the neurotoxin to adapt its conformation in order to remain bound as AChR undergoes binding-induced conformation rearrangement .
将来の方向性
特性
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S,3R)-2-[[(2S)-4-amino-2-[[(2R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[(2S,3R)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2R)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-[[(2S)-1-[(2R)-2-[[(2S,3R)-2-[[(2S)-5-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-4-carboxybutanoyl]amino]-3-sulfanylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoyl]amino]-3-sulfanylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-3-sulfanylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-sulfanylpropanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-sulfanylpropanoyl]amino]propanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]-3-sulfanylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]-3-sulfanylpropanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C305H468N86O100S10/c1-25-142(13)234(292(479)344-173(58-37-41-91-309)252(439)369-207(132-498)284(471)373-206(131-497)283(470)364-196(121-393)272(459)333-146(17)244(431)348-191(111-229(425)426)267(454)340-171(56-35-39-89-307)251(438)368-203(128-494)279(466)355-189(108-218(314)410)269(456)386-240(152(23)402)296(483)361-193(103-157-68-74-163(406)75-69-157)299(486)391-97-47-63-214(391)303(490)491)381-258(445)179(81-87-228(423)424)346-294(481)237(149(20)399)377-224(416)119-329-288(475)236(148(19)398)384-270(457)190(109-219(315)411)359-291(478)233(141(11)12)380-276(463)200(125-397)367-287(474)213-62-46-96-390(213)301(488)209(134-500)375-297(484)238(150(21)400)383-245(432)147(18)331-242(429)144(15)334-277(464)201(126-492)337-223(415)118-327-248(435)182(100-154-48-28-27-29-49-154)350-254(441)177(79-85-226(419)420)342-261(448)181(99-138(5)6)358-290(477)232(140(9)10)378-256(443)170(55-34-38-88-306)335-221(413)116-326-247(434)169(59-43-93-323-305(319)320)339-273(460)197(122-394)363-275(462)199(124-396)365-282(469)205(130-496)372-264(451)185(104-158-113-324-167-53-32-30-50-164(158)167)347-243(430)145(16)332-260(447)188(107-217(313)409)354-280(467)204(129-495)371-265(452)186(105-159-114-325-168-54-33-31-51-165(159)168)353-274(461)198(123-395)362-250(437)172(57-36-40-90-308)343-289(476)231(139(7)8)379-268(455)184(102-156-66-72-162(405)73-67-156)352-281(468)208(133-499)374-293(480)235(143(14)26-2)382-257(444)178(80-86-227(421)422)341-253(440)174(76-82-215(311)407)336-222(414)117-328-249(436)195(120-392)366-286(473)212-61-45-95-389(212)302(489)210(135-501)376-298(485)241(153(24)403)385-259(446)175(77-83-216(312)408)345-295(482)239(151(22)401)387-271(458)192(112-230(427)428)356-266(453)187(106-160-115-321-136-330-160)357-285(472)211-60-44-94-388(211)300(487)194(110-220(316)412)360-262(449)180(98-137(3)4)349-263(450)183(101-155-64-70-161(404)71-65-155)351-278(465)202(127-493)370-255(442)176(78-84-225(417)418)338-246(433)166(310)52-42-92-322-304(317)318/h27-33,48-51,53-54,64-75,113-115,136-153,166,169-214,231-241,324-325,392-406,492-501H,25-26,34-47,52,55-63,76-112,116-135,306-310H2,1-24H3,(H2,311,407)(H2,312,408)(H2,313,409)(H2,314,410)(H2,315,411)(H2,316,412)(H,321,330)(H,326,434)(H,327,435)(H,328,436)(H,329,475)(H,331,429)(H,332,447)(H,333,459)(H,334,464)(H,335,413)(H,336,414)(H,337,415)(H,338,433)(H,339,460)(H,340,454)(H,341,440)(H,342,448)(H,343,476)(H,344,479)(H,345,482)(H,346,481)(H,347,430)(H,348,431)(H,349,450)(H,350,441)(H,351,465)(H,352,468)(H,353,461)(H,354,467)(H,355,466)(H,356,453)(H,357,472)(H,358,477)(H,359,478)(H,360,449)(H,361,483)(H,362,437)(H,363,462)(H,364,470)(H,365,469)(H,366,473)(H,367,474)(H,368,438)(H,369,439)(H,370,442)(H,371,452)(H,372,451)(H,373,471)(H,374,480)(H,375,484)(H,376,485)(H,377,416)(H,378,443)(H,379,455)(H,380,463)(H,381,445)(H,382,444)(H,383,432)(H,384,457)(H,385,446)(H,386,456)(H,387,458)(H,417,418)(H,419,420)(H,421,422)(H,423,424)(H,425,426)(H,427,428)(H,490,491)(H4,317,318,322)(H4,319,320,323)/t142-,143-,144-,145-,146-,147-,148+,149+,150+,151+,152+,153+,166-,169-,170-,171-,172-,173-,174-,175-,176-,177-,178-,179-,180-,181-,182-,183-,184-,185-,186-,187-,188-,189-,190-,191-,192-,193-,194-,195-,196-,197-,198-,199-,200-,201-,202-,203-,204-,205-,206-,207-,208-,209-,210-,211-,212-,213-,214-,231-,232-,233-,234-,235-,236-,237-,238-,239-,240-,241-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHEQPJVURDZIGU-GFYSSRGUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(CS)C(=O)NC(CS)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CS)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CO)NC(=O)C3CCCN3C(=O)C(CS)NC(=O)C(C(C)O)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CS)NC(=O)CNC(=O)C(CC4=CC=CC=C4)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CS)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CS)NC(=O)C(CC7=CNC8=CC=CC=C87)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C(CC9=CC=C(C=C9)O)NC(=O)C(CS)NC(=O)C(C(C)CC)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CO)NC(=O)C1CCCN1C(=O)C(CS)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)O)NC(=O)C(CC(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)C1CCCN1C(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CS)NC(=O)C(CCC(=O)O)NC(=O)C(CCCNC(=N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CS)C(=O)N[C@@H](CS)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N2CCC[C@H]2C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CO)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CS)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CS)NC(=O)CNC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CS)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CS)NC(=O)[C@H](CC7=CNC8=CC=CC=C87)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC9=CC=C(C=C9)O)NC(=O)[C@H](CS)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CS)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CS)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCNC(=N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C305H468N86O100S10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
7260 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75433-28-2 | |
| Record name | Neurotoxin III (Laticauda semifasciata reduced) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075433282 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethanone, 1-(2,3-diazabicyclo[2.2.2]oct-2-en-1-yl)- (9CI)](/img/no-structure.png)
![N-[4-(2-Hydroxy-3-phenoxypropoxy)phenyl]acetamide](/img/structure/B561458.png)

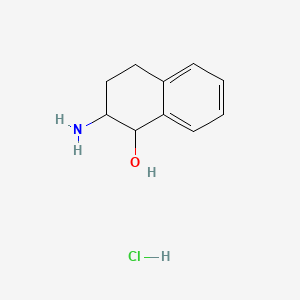

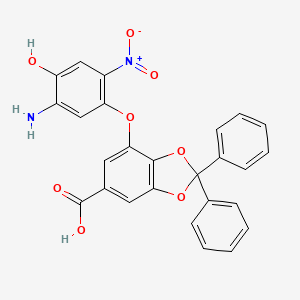

![DI[Tris(hydroxymethyl)aminomethane] oxalate](/img/structure/B561470.png)
